1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylic acid
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Overview
Description
1-Benzyl-3-(hydroxymethyl)azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
Preparation Methods
The synthesis of 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis often begins with benzylamine and formaldehyde.
Cyclization: The key step involves the cyclization of the intermediate to form the azetidine ring.
Functionalization: The hydroxymethyl and carboxylic acid groups are introduced through subsequent reactions, often involving oxidation and esterification steps.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
1-Benzyl-3-(hydroxymethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-3-(hydroxymethyl)azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as a precursor for the synthesis of more complex heterocyclic compounds.
Catalysis: It can act as a ligand in catalytic processes, enhancing the efficiency and selectivity of various reactions.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Benzyl-3-(hydroxymethyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups, leading to distinct reactivity and applications.
3-Azetidinecarboxylic acid: A simpler azetidine derivative used in similar applications but with different properties due to the absence of the benzyl and hydroxymethyl groups.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-9-12(11(15)16)7-13(8-12)6-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,16) |
InChI Key |
UNEKSSHIQHZUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CO)C(=O)O |
Origin of Product |
United States |
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